2-ethyl-1-(2-methylpropyl)-1H-1,3-benzodiazole
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Overview
Description
“2-Ethyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .
Synthesis Analysis
The synthesis of benzimidazoles has seen significant advances recently . The synthetic procedure often involves aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
Benzimidazole, the core structure of “2-Ethyl-1-(2-methylpropyl)benzimidazole”, is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring . The molecular formula is C12H16N2 .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Synthesis and Biological Activity
2-Ethyl-1-(2-methylpropyl)benzimidazole derivatives have been synthesized and investigated for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell cultures, indicating their potential in cancer therapy and treatment against filarial infections. The antifilarial activity against adult worms of Brugia pahangi and other species suggests their usefulness in treating diseases caused by filarial worms (Ram et al., 1992).
Antimicrobial and Antihistaminic Agents
Benzimidazole derivatives, including those related to 2-Ethyl-1-(2-methylpropyl)benzimidazole, have shown promise as antimicrobial agents. Some derivatives exhibited significant activity against Gram-positive bacteria, demonstrating their potential in developing new antibacterial treatments. Moreover, benzimidazoles have been explored for their H1-antihistaminic activity, highlighting their therapeutic potential in allergy treatment (Iemura et al., 1986), (Ansari & Lal, 2009).
DNA Binding and Cytotoxicity
Research on benzimidazole-based Schiff base copper(II) complexes has provided insights into their DNA binding capabilities, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines. These findings suggest the potential application of these compounds in cancer treatment through their interaction with DNA and induction of cytotoxic effects (Paul et al., 2015).
Anti-Helicobacter pylori Agents
Novel structures derived from benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These findings are significant for developing new therapies against H. pylori infections, which are a major cause of gastric ulcers and cancer (Carcanague et al., 2002).
Analgesic and Anti-inflammatory Properties
Mannich bases of benzimidazole derivatives have been synthesized and found to possess effective anti-inflammatory and analgesic responses. These properties indicate the potential use of these compounds in developing new analgesic and anti-inflammatory drugs (Mariappan et al., 2011).
Corrosion Inhibition
Benzimidazole and its derivatives have been studied for their potential activity as corrosion inhibitors. Theoretical studies suggest these compounds could protect metals from corrosion, highlighting their applications in materials science and engineering (Obot & Obi-Egbedi, 2010).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various targets . They are key components in many functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzimidazole derivatives have been reported to have various effects at the molecular and cellular levels .
Future Directions
Benzimidazole and its derivatives, including “2-Ethyl-1-(2-methylpropyl)benzimidazole”, continue to be an active and attractive topic of medicinal chemistry due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs is an important task that requires complex synthetic approaches .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the benzimidazole derivative.
Cellular Effects
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Molecular Mechanism
Benzimidazoles typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-ethyl-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFEESSDXTPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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